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Compound of Interest

Compound Name: BAY-850

Cat. No.: B1574169

Target: ATAD2 Bromodomain | Compound: BAY-850 | Class: Isoform-Selective Chemical
Probe[1][2][3]

Executive Summary

BAY-850 is a highly potent, isoform-selective chemical probe targeting the bromodomain of
ATAD2 (ATPase family AAA domain-containing protein 2).[1][2][3][4][5][6][7][8] Unlike canonical
BET inhibitors (e.g., JQ1) that function as simple competitive antagonists, BAY-850 operates
via a unique dimerization-inducing mechanism.[3]

This guide details the binding affinity profile of BAY-850, providing researchers with the verified
physicochemical data, structural mechanisms, and experimental protocols required to utilize
this probe in chromatin biology and oncology drug discovery.[3]

Key Performance Indicators:

Potency (TR-FRET): ICso = 20 nM (Tetra-acetylated H4 peptide displacement).[5]

Affinity (ITC): K_d = 85115 nM.

Selectivity: >100-fold selectivity over the closely related ATAD2B isoform; no off-target
binding across the broader bromodomain family (BROMOscan).[3]

Mechanism: Induces "head-to-head" dimerization of the ATAD2 bromodomain.[3]
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The Target: ATAD2 "The Undruggable™

ATAD?Z is an epigenetic reader often overexpressed in aggressive cancers (breast, lung,
gastric).[3] It recognizes acetylated lysine residues on Histone H4.[2][3][9]

The Challenge: Historically, ATAD2 was classified as "difficult-to-drug"” or "undruggable" for two
reasons:

o Shallow Pocket: The acetyl-lysine binding pocket is exceptionally shallow and polar
compared to the deep, hydrophobic pockets of the BET family (BRDA4).[3]

o Plasticity: The ZA-loop of the bromodomain is highly flexible, making structure-based drug
design (SBDD) difficult.[3]

BAY-850 overcomes these barriers not by simply filling the pocket, but by exploiting a specific
conformational change that forces two protein units together, stabilizing a dimer interface that
occludes the histone binding site.[3]

BAY-850 Binding Profile & Affinity Data[2][3]

The following data summarizes the binding kinetics and thermodynamics of BAY-850. Note the
dependency of ICso values on the specific histone peptide used as the competitor.[2][3]

Table 1: Physicochemical Binding Metrics[3][9]
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Metric Assay Method Value Ligand/Conditions

H4K5acK8acK12acK1l
ICso TR-FRET 21 nM
6ac (Tetra-acetylated)

H4K12ac (Mono-
ICso TR-FRET 166 nM

acetylated)
Direct binding
K_d ITC 85— 115 nM _
thermodynamics
K d BROMOscan 120 nM Competition binding
o vs. ATAD2B, BRD4,
Selectivity BROMOscan > 10,000 nM
CREBBBP, etc.
) ) ) Fast on/off rates
Residence Time SPR Transient

typical of this scaffold

Interpretation: The significantly lower ICso (21 nM) against the tetra-acetylated peptide
compared to the mono-acetylated peptide (166 nM) indicates that BAY-850 is particularly
effective at displacing the hyper-acetylated chromatin states associated with active
transcription.

Selectivity Architecture

BAY-850 is remarkable for its discrimination between ATAD2 and ATAD2B (97% sequence
identity in the bromodomain).[3]

o ATAD2: BAY-850 binds with high affinity.[1][4][5][6]
o ATAD2B: BAY-850 shows negligible binding.[9]

+ Mechanism of Selectivity: The dimerization interface exploited by BAY-850 involves residues
that are subtly different in ATAD2B, sterically preventing the dimer formation required for
high-affinity binding.[3]
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Structural Mechanism: Dimerization-Induced
Inhibition

Unlike standard "cap-and-fill* inhibitors, BAY-850 acts as a molecular glue that induces a non-
physiological dimer.[3]

Mechanism Workflow
 Intercalation: BAY-850 enters the acetyl-lysine pocket.
o Conformational Shift: Binding induces a shift in the ZA-loop.[3]

o Dimerization: The altered surface of one ATADZ2 unit recruits a second ATAD2 unit.[3]

o Chromatin Release: The resulting dimer is sterically incompatible with the nucleosome
surface, forcing dissociation from chromatin.[3]

____________________________________________
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Figure 1: Mechanism of Action.[3] BAY-850 functions by inducing a homodimer of the ATAD2
bromodomain, rendering it incapable of binding the nucleosome.[3]

Experimental Protocols

To replicate the binding affinity data, the following protocols are recommended. These are
designed to be self-validating systems.[3]
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Protocol A: Time-Resolved Fluorescence Energy
Transfer (TR-FRET)

This is the primary assay for determining ICso.[3] It measures the displacement of a biotinylated
histone peptide from a His-tagged ATAD2 bromodomain.[3]

Reagents:

Protein: Recombinant ATAD2 bromodomain (residues 981-1108), His-tagged.[3]

Ligand: Biotinylated H4-tetra-acetyl peptide (H4K5/8/12/16ac).[3]

Donor: Europium (Eu)-chelate labeled anti-6His antibody.[3]

Acceptor: Streptavidin-Alexa Fluor 647 (or APC).

Buffer: 50 mM HEPES pH 7.5, 50 mM NacCl, 0.05% CHAPS, 1 mM DTT.
Step-by-Step Workflow:

e Preparation: Dilute BAY-850 in 100% DMSO (11-point serial dilution).

o Transfer: Transfer 100 nL of compound to a low-volume 384-well plate (ProxiPlate).

o Protein Addition: Add 5 pL of His-ATAD2 protein (Final conc: 100 nM) in Assay Buffer.

o Critical Step: Incubate for 15 minutes at RT to allow compound-protein equilibrium before
adding the peptide.

o Peptide Mix: Add 5 pL of Peptide/Detection Mix (Final conc: 50 nM Peptide, 2 nM Eu-Ab, 50
nM Streptavidin-Acceptor).

o Equilibration: Incubate for 60 minutes at Room Temperature in the dark.
e Readout: Measure fluorescence on a TR-FRET reader (e.g., PHERAstar).[3]

o Excitation: 337 nm.
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o Emission: 665 nm (Acceptor) and 620 nm (Donor).

+ Calculation: Calculate the Ratio (665/620) * 10,000. Plot % Inhibition vs. Log[Compound].

1. Compound Transfer
(100 nL DMSO stock)

2. Protein Addition
(His-ATAD2)

Allow binding

3. Pre-Incubation
(15 mins @ RT)

4., Detection Mix Addition

(Peptide + Eu-Ab + SA-XL665)

FRET formation

5. Equilibrium
(60 mins @ RT)

6. Measurement

(Ex 337nm / Em 665nm)

Click to download full resolution via product page

Figure 2: TR-FRET Assay Workflow. Pre-incubation (Step 3) is vital for accurate IC50
determination of slow-binding or conformational-change inducers.[3]

Protocol B: Isothermal Titration Calorimetry (ITC)

ITC provides the thermodynamic signature (Enthalpy AH, Entropy AS) and the stoichiometric
confirmation of the binding event.[3]
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Parameters:

e Instrument: MicroCal PEAQ-ITC (or equivalent).

e Temperature: 25°C.

e Stirring: 750 rpm.

Setup:

Cell: Recombinant ATAD2 bromodomain (20-30 puM) in ITC Buffer (50 mM HEPES pH 7.5,
150 mM NacCl, 0.5 mM TCEP).

o Note: Avoid DMSO concentrations >2% in the cell to prevent protein instability.[3]

Syringe: BAY-850 (200—-300 uM) in the exact same buffer (matched DMSO concentration is
critical to avoid heat of dilution artifacts).

Titration: 19 injections of 2 uL each (first injection 0.4 uL).

Analysis: Fit data to a "One Set of Sites" model.

o Validation Check: If the stoichiometry (N) deviates significantly from 1.0 (or 0.5 for dimer
induction depending on fitting model), verify protein concentration via A280.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. medchemexpress.com [medchemexpress.com]

2. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual
Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

¢ 3. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4
through a fragment growing approach - PMC [pmc.ncbi.nim.nih.gov]

. BAY-850 (BAY850) | ATADZ inhibitor | Probechem Biochemicals [probechem.com]
. BAY-850 | Structural Genomics Consortium [thesgc.org]

. selleckchem.com [selleckchem.com]

. pubs.acs.org [pubs.acs.org]

. researchgate.net [researchgate.net]

°
© [e0] ~ » ol S

. Impact of Combinatorial Histone Modifications on Acetyllysine Recognition by the ATAD2
and ATAD2B Bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

¢ To cite this document: BenchChem. [Technical Guide: BAY-850 Binding Affinity and
Mechanistic Characterization]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574169#bay-850-atad2-binding-affinity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1574169?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/BAY-850.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6218015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6218015/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6102691/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6102691/
https://www.probechem.com/products_BAY-850.html
https://www.thesgc.org/chemical-probes/bay-850
https://www.selleckchem.com/products/bay-850-atad2-inhibitor.html
https://pubs.acs.org/doi/10.1021/acschembio.7b00708
https://www.researchgate.net/publication/320479782_Isoform-Selective_ATAD2_Chemical_Probe_with_Novel_Chemical_Structure_and_Unusual_Mode_of_Action
https://pmc.ncbi.nlm.nih.gov/articles/PMC11149620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11149620/
https://www.benchchem.com/product/b1574169#bay-850-atad2-binding-affinity
https://www.benchchem.com/product/b1574169#bay-850-atad2-binding-affinity
https://www.benchchem.com/product/b1574169#bay-850-atad2-binding-affinity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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